molecular formula C17H23FN2O2 B2361511 tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-40-3

tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2361511
CAS RN: 858351-40-3
M. Wt: 306.381
InChI Key: JUOFAQAYQOGIRU-UHFFFAOYSA-N
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Description

“tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a heterocyclic compound . It is also known as TFPCL. The compound has a molecular formula of C17H23FN2O2 and a molecular weight of 306.381 .


Molecular Structure Analysis

The InChI code for “tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is 1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivatives

  • tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives have been synthesized for applications targeting GPCR (G-protein-coupled receptors). A convenient synthesis method of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives was developed, which can be used as templates for synthesizing compounds aimed at GPCR targets (Xie, Huang, Fang, & Zhu, 2004).

Application in c-Met/ALK Inhibitors

  • These compounds have been utilized in the development of potent and selective c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in specific cancer models (Li, Wu, Tian, Zhang, & Wu, 2013).

Efficient Synthesis Methods

  • An efficient and scalable synthesis approach for spirocyclic oxindole analogues, including tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been described. This method is crucial for creating compounds for further selective derivation (Teng, Zhang, & Mendonça, 2006).

Synthesis of Spiropiperidine Lactam Inhibitors

  • Spiropiperidine lactam-based inhibitors, utilizing similar compounds, have been synthesized. These are important for developing acetyl-CoA carboxylase inhibitors (Huard et al., 2012).

Development of Antidepressants

  • Some derivatives have shown potential as antidepressants. For instance, a series of 1-arylspiro[indoline-3,4'-piperidine]s demonstrated notable antidepressant activity in specific tests (Ong et al., 1983).

X-Ray Studies

  • X-ray studies have been conducted on tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives, providing insights into their molecular structure and potential applications (Didierjean et al., 2004).

Intramolecular Oxidative Coupling Reaction

  • An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, using tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been reported for synthesizing biologically active compounds (Sugimoto et al., 2023).

Synthesis of Spiro[indoline-3,4'-pyridin]-2-yl Carbamates

  • A synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl carbamate using similar compounds was developed, indicating its broad applicability in synthesizing bioactive indole alkaloids (Liang et al., 2020).

properties

IUPAC Name

tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOFAQAYQOGIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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